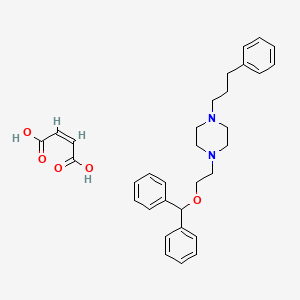
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a nitrosamine, which are a class of chemicals that have been linked to cancer. Nitrosamines can form in a variety of ways, including through certain chemical reactions in industrial processes, and are found in a variety of places, including tobacco smoke and certain foods .
Molecular Structure Analysis
The molecular structure of a compound can be determined through a variety of techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Nitrosamines can participate in a variety of chemical reactions. They are known to be alkylating agents, meaning they can donate an alkyl group to other molecules. This is one of the reasons they are considered to be carcinogenic .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of techniques, including melting point analysis, boiling point analysis, and solubility tests .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
197712-01-9 |
|---|---|
Nom du produit |
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol |
Formule moléculaire |
C10H15N3O2 |
Poids moléculaire |
209.249 |
Nom IUPAC |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
Clé InChI |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonymes |
(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol; (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol; (S)-NNAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)

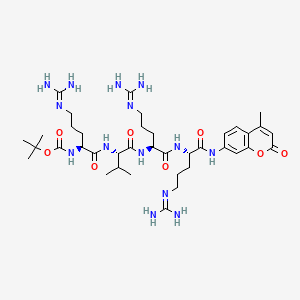


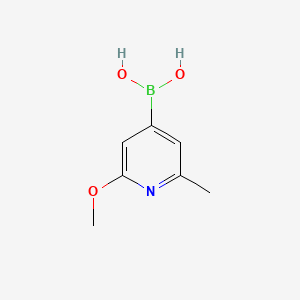

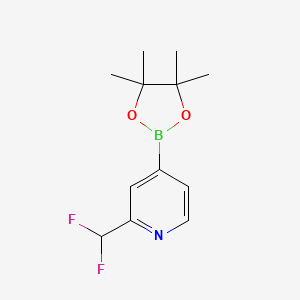

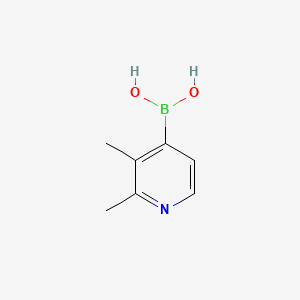
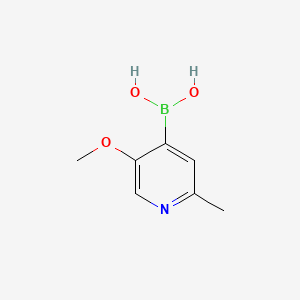
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
